molecular formula C8H8N2OS B160982 2-Amino-4-methoxybenzothiazole CAS No. 5464-79-9

2-Amino-4-methoxybenzothiazole

Cat. No.: B160982
CAS No.: 5464-79-9
M. Wt: 180.23 g/mol
InChI Key: YEBCRAVYUWNFQT-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzothiazole is a heterocyclic compound with the molecular formula C8H8N2OS. It is characterized by a benzothiazole ring substituted with an amino group at the second position and a methoxy group at the fourth position. This compound is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Mechanism of Action

Target of Action

It’s known that 2-aminobenzothiazole scaffolds, to which this compound belongs, are versatile and synthetically accessible, making them fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Mode of Action

2-Amino-4-methoxybenzothiazole is known to undergo a condensation reaction with 4-acetamidobenzaldehyde, affording tridentate Schiff bases . It also reacts with 2,4,6-trichloro 1,3,5-triazine to give 2-(4-methoxybenzothiazol-2’-ylamino)-4-(phenylthioureido)-6-(substitutedthioureido)-1,3,5-triazines . These reactions suggest that the compound can interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that 2-aminobenzothiazole derivatives have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given its ability to form schiff bases and triazines , it can be inferred that the compound may induce structural and functional changes in its targets, potentially leading to a variety of biological effects.

Action Environment

It’s worth noting that the compound is insoluble in water , which could influence its distribution and efficacy in aqueous biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methoxybenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxybenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-4-methoxybenzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-amino-4-methoxybenzothiazole is unique due to the presence of the methoxy group at the fourth position, which influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
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InChI Key

YEBCRAVYUWNFQT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
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Molecular Formula

C8H8N2OS
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID4024484
Record name 2-Amino-4-methoxybenzothiazole
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Molecular Weight

180.23 g/mol
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Physical Description

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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CAS No.

5464-79-9
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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Record name 4-Methoxy-2-benzothiazolamine
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Record name 4-Methoxy-2-aminobenzothiazole
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Record name 4-methoxybenzothiazol-2-ylamine
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Melting Point

307 to 311 °F (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Amino-4-methoxybenzothiazole valuable in coordination chemistry?

A: this compound is a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This is attributed to the presence of both nitrogen and oxygen donor atoms within its structure. For instance, studies have demonstrated its ability to form mononuclear complexes with Cobalt(II), Nickel(II), Copper(II), and Palladium(II) chloride salts. [] The ligand coordinates to these metals through its oxygen and nitrogen atoms, resulting in complexes with potential applications in various fields, including catalysis and antimicrobial agents. []

Q2: How does the structure of this compound contribute to its antimicrobial activity?

A: While the exact mechanism of action of this compound and its metal complexes against bacteria is not fully elucidated in the provided research, it's suggested that the azomethine linkage (-N=CH-) plays a crucial role. [] This linkage is a common feature in compounds exhibiting biological activity, potentially due to its ability to interact with bacterial enzymes or DNA. Additionally, the formation of metal complexes can enhance the antimicrobial activity of the ligand. This is potentially due to the metal ions' ability to interact with bacterial cell walls or interfere with essential metabolic processes. []

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A: Research suggests that this compound derivatives, particularly those incorporating the azomethine linkage, hold promise in medicinal chemistry. [] Specifically, these compounds have demonstrated potential as antibacterial agents against common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Further research is crucial to explore their full potential and develop them into effective therapeutic agents. This includes investigating their mechanism of action, structure-activity relationships, and in vivo efficacy.

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